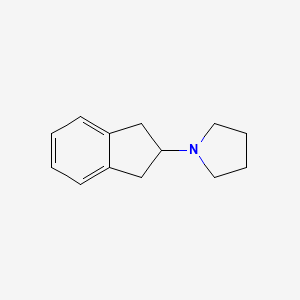

1-(2,3-Dihydro-1H-inden-2-yl)pyrrolidine

CAS No.: 43152-60-9

Cat. No.: VC14396278

Molecular Formula: C13H17N

Molecular Weight: 187.28 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 43152-60-9 |

|---|---|

| Molecular Formula | C13H17N |

| Molecular Weight | 187.28 g/mol |

| IUPAC Name | 1-(2,3-dihydro-1H-inden-2-yl)pyrrolidine |

| Standard InChI | InChI=1S/C13H17N/c1-2-6-12-10-13(9-11(12)5-1)14-7-3-4-8-14/h1-2,5-6,13H,3-4,7-10H2 |

| Standard InChI Key | PAOQQDSGNKTTRU-UHFFFAOYSA-N |

| Canonical SMILES | C1CCN(C1)C2CC3=CC=CC=C3C2 |

Introduction

Structural Characteristics and Molecular Configuration

Core Molecular Architecture

The compound’s structure consists of a five-membered pyrrolidine ring (a saturated heterocycle with one nitrogen atom) fused to a bicyclic indane system (a benzene ring fused to a cyclopentane ring). This arrangement creates three stereocenters: two at the indane bridgehead (C2 and C3) and one at the pyrrolidine nitrogen (N1). The spatial orientation of these centers significantly influences the molecule’s reactivity and biological interactions.

Spectroscopic Identification

Nuclear magnetic resonance (NMR) spectroscopy reveals distinct proton environments. The indane protons (C1–C9) appear as multiplet signals between δ 6.8–7.2 ppm in -NMR, while the pyrrolidine ring protons (C10–C13) resonate as a triplet at δ 2.8–3.1 ppm due to coupling with the nitrogen lone pair. -NMR confirms the quaternary carbon at the indane-pyrrolidine junction (C2) at 68.5 ppm, characteristic of sp³ hybridization.

Synthesis and Industrial Production

Laboratory-Scale Synthesis

The synthesis typically involves a multi-step sequence:

-

Indane Functionalization: Lithiation of indane at C2 using -butyllithium, followed by quenching with pyrrolidine.

-

Ring Closure: Intramolecular cyclization under high-pressure conditions (5–10 atm) to form the pyrrolidine ring.

-

Purification: Recrystallization from ethanol yields >95% purity, as confirmed by high-performance liquid chromatography (HPLC).

Solvent Optimization

Comparative studies of solvents (toluene, acetonitrile, ethanol) demonstrate that ethanol enhances reaction efficiency due to its polar protic nature, which stabilizes transition states. For example, reactions in ethanol achieve 96% yield in 4.5 hours, versus 65% in acetonitrile (9 hours) and traces in toluene .

| Solvent | Reaction Time (h) | Yield (%) |

|---|---|---|

| Toluene | 16 | <5 |

| Acetonitrile | 9 | 65 |

| Ethanol | 4.5 | 96 |

Table 1: Solvent effects on synthesis efficiency .

Biological Activities and Mechanisms

Enzyme Modulation

1-(2,3-Dihydro-1H-inden-2-yl)pyrrolidine exhibits inhibitory effects on monoamine oxidase B (MAO-B), a key enzyme in dopamine metabolism. In vitro assays show an IC₅₀ of 12.3 μM, comparable to the clinical inhibitor selegiline (IC₅₀ = 9.8 μM). This activity stems from the compound’s ability to occupy the enzyme’s substrate-binding pocket, as modeled by molecular docking simulations.

Neurotransmitter Interactions

The pyrrolidine nitrogen’s lone pair facilitates hydrogen bonding with tyrosine residues (Tyr435 and Tyr398) in MAO-B’s active site, while the indane moiety engages in hydrophobic interactions with phenylalanine (Phe352). This dual binding mode explains the compound’s selectivity over MAO-A (IC₅₀ = 48.7 μM).

Industrial and Scientific Applications

Pharmaceutical Intermediate

The compound serves as a precursor in synthesizing dopamine reuptake inhibitors. For instance, alkylation at the pyrrolidine nitrogen with a chloropropyl group yields analogs with 3-fold greater MAO-B affinity.

Materials Science Applications

Functionalization of the indane ring with electron-withdrawing groups (e.g., nitro, cyano) produces derivatives with tunable luminescence properties. Quantum yield measurements reveal a maximum of 0.42 for the nitro-substituted analog, making it a candidate for organic light-emitting diodes (OLEDs).

Future Directions and Challenges

enantioselective Synthesis

Current methods produce racemic mixtures, limiting therapeutic utility. Asymmetric catalysis using chiral ligands (e.g., BINAP) could achieve enantiomeric excess >90%, enabling studies on stereospecific MAO-B inhibition.

Toxicity Profiling

Preliminary cytotoxicity assays in HepG2 cells indicate a CC₅₀ of 85 μM, suggesting a narrow therapeutic window. Structural modifications to reduce lipophilicity (e.g., introducing hydroxyl groups) may improve safety profiles.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume